molecular formula C16H15NO4 B11573938 (10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione

(10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione

Cat. No.: B11573938
M. Wt: 285.29 g/mol
InChI Key: SFOQCAQONFWEDL-NTMALXAHSA-N
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Description

(10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione is a complex organic compound with a unique structure that includes a pyranochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Fluorine compounds: These compounds share some reactivity patterns with (10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione.

Uniqueness

What sets this compound apart is its unique pyranochromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(10Z)-8,8-dimethyl-10-(methylaminomethylidene)pyrano[2,3-f]chromene-2,9-dione

InChI

InChI=1S/C16H15NO4/c1-16(2)15(19)10(8-17-3)13-11(21-16)6-4-9-5-7-12(18)20-14(9)13/h4-8,17H,1-3H3/b10-8-

InChI Key

SFOQCAQONFWEDL-NTMALXAHSA-N

Isomeric SMILES

CC1(C(=O)/C(=C\NC)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C

Canonical SMILES

CC1(C(=O)C(=CNC)C2=C(O1)C=CC3=C2OC(=O)C=C3)C

Origin of Product

United States

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